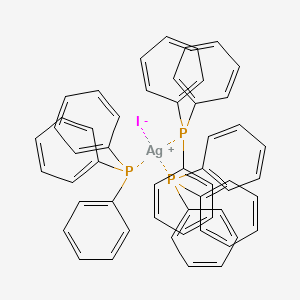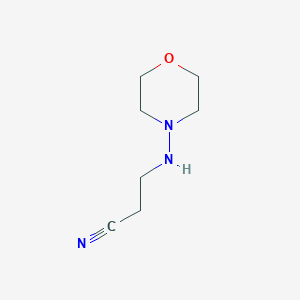![molecular formula C6H7N3 B13098279 2,3-Dihydroimidazo[1,2-a]pyrimidine](/img/structure/B13098279.png)
2,3-Dihydroimidazo[1,2-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydroimidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered significant attention in the field of organic chemistry due to its unique structure and versatile reactivity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroimidazo[1,2-a]pyrimidine can be achieved through several methods. One common approach involves the reaction of 2-aminopyrimidine with 1,2-dibromoethane or ethylene chloro(bromo)hydrin. The intermediate 1-β-hydroxyethyl-2-imino-1,2-dihydropyrimidine is then treated with thionyl chloride, followed by cyclization in the presence of sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
2,3-Dihydroimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyrimidine scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the imidazo[1,2-a]pyrimidine core.
科学研究应用
2,3-Dihydroimidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
作用机制
The mechanism of action of 2,3-Dihydroimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. For instance, when used as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The pathways involved can include inhibition of signaling pathways like the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell proliferation and survival .
相似化合物的比较
2,3-Dihydroimidazo[1,2-a]pyrimidine can be compared with other similar compounds such as:
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring system but differ in the position and type of nitrogen atoms in the ring.
Imidazo[1,2-a]quinazolines: These compounds have an additional benzene ring fused to the imidazo[1,2-a]pyrimidine core, which can alter their chemical properties and biological activities.
The uniqueness of this compound lies in its specific ring structure, which provides distinct reactivity and potential for diverse applications in various fields.
属性
分子式 |
C6H7N3 |
|---|---|
分子量 |
121.14 g/mol |
IUPAC 名称 |
2,3-dihydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C6H7N3/c1-2-7-6-8-3-5-9(6)4-1/h1-2,4H,3,5H2 |
InChI 键 |
RBOXDVARGKZQAZ-UHFFFAOYSA-N |
规范 SMILES |
C1CN2C=CC=NC2=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2H-[1,3]Oxazolo[2,3-c][1,2,4]triazine](/img/structure/B13098207.png)


![2-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13098228.png)


![2-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13098248.png)




![Dimethyl 6,6'-bis(chloromethyl)-[2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B13098267.png)
